1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(2,6-Dimethylphenyl)piperazin-1-yl)-2,2-diphenylethanone is an arylpiperazine derivative featuring a diphenylethanone core linked to a piperazine ring substituted with a 2,6-dimethylphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active arylpiperazines, which often exhibit central nervous system (CNS) activity, including analgesic and antipsychotic effects . The 2,6-dimethylphenyl substituent on the piperazine ring may enhance selectivity for specific receptor subtypes, while the diphenylethanone moiety contributes to lipophilicity and molecular stability .
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H28N2O/c1-20-10-9-11-21(2)25(20)27-16-18-28(19-17-27)26(29)24(22-12-5-3-6-13-22)23-14-7-4-8-15-23/h3-15,24H,16-19H2,1-2H3 |
InChI Key |
JKNFIVKUTMMGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects , biological activity , and physicochemical properties .
Structural Analogues with Piperazine Moieties
Key Observations :
- Substituent Position on Phenyl Ring : The 2,6-dimethyl configuration in the target compound likely enhances receptor selectivity compared to the 2,3-dimethyl isomer (Compound 19), which showed strong analgesic activity .
- Ketone vs.
Functional Analogues with Diphenylethanone Cores
Key Observations :
- The absence of polar groups (e.g., -OH, -NO₂) in the target compound favors higher lipophilicity, making it more suitable for CNS-targeted applications compared to hydroxylated derivatives .
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